molecular formula C14H6F8 B1296173 4,4'-Dimethyloctafluorobiphenyl CAS No. 26475-18-3

4,4'-Dimethyloctafluorobiphenyl

Cat. No. B1296173
CAS RN: 26475-18-3
M. Wt: 326.18 g/mol
InChI Key: IMAVLXWSVGAOCU-UHFFFAOYSA-N
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Description

4,4’-Dimethyloctafluorobiphenyl is a chemical compound with the linear formula C14H6F8 . It has a molecular weight of 326.191 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Commercially available 4,4’-dimethyloctafluorobiphenyl can be converted in a single step to 4- (4’-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide (MTFP-TFBBr) for the purpose of providing a new electrophoric derivatizing reagent .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethyloctafluorobiphenyl is represented by the InChI code: 1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3 . The Canonical SMILES representation is: CC1=C (C (=C (C (=C1F)F)C2=C (C (=C (C (=C2F)F)C)F)F)F)F .


Chemical Reactions Analysis

When 4,4’-dimethyloctafluorobiphenyl is reacted with 2-fluoro-O6- (2’-hydroxyethyl)hypoxanthine, a model analyte, it gives a mixture of isomeric products . This reaction is apparently substituted at N7 and N9, analogous to its known reaction with pentafluorobenzyl bromide .


Physical And Chemical Properties Analysis

4,4’-Dimethyloctafluorobiphenyl has a molecular weight of 326.18 g/mol . It is a light beige crystalline powder .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAVLXWSVGAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294530
Record name 4,4'-Dimethyloctafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethyloctafluorobiphenyl

CAS RN

26475-18-3
Record name 26475-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethyloctafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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